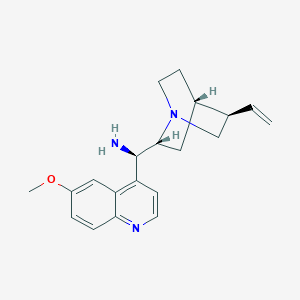

(9R)-9-Amine-6'-methoxy-Cinchonan

Description

Historical Trajectory of Cinchona Alkaloids in Organic Synthesis

The story of Cinchona alkaloids in science began with the use of Cinchona bark to treat malaria, a practice that originated with the indigenous population of South America and was introduced to Europe around 1640. researchgate.netyoutube.com The isolation of the active compound, quinine (B1679958), in 1820 by French chemists Pierre Pelletier and Joseph Caventou marked a pivotal moment, transitioning its use from herbal remedy to purified chemical agent. youtube.com

Beyond their profound medicinal impact, the unique structural and chiral properties of Cinchona alkaloids, including quinine, quinidine (B1679956), cinchonine, and cinchonidine (B190817), were not lost on the chemistry community. researchgate.netnih.gov Their initial significant role in organic synthesis was as chiral resolving agents for the separation of racemic mixtures. However, their potential as chiral catalysts soon became apparent. Today, Cinchona alkaloids and their derivatives are recognized as a "privileged class" of chiral catalysts, indispensable in asymmetric synthesis. researchgate.netwikipedia.org They are employed in a wide array of stereoselective reactions, including their use as ligands in processes like the Sharpless asymmetric dihydroxylation and as foundational structures for a multitude of organocatalysts. wikipedia.orgnih.gov

Foundational Principles and Advantages of Chiral Organocatalysis in Enantioselective Transformations

Organocatalysis refers to a form of catalysis where the rate of a chemical reaction is accelerated by a substoichiometric amount of a small organic molecule. jove.comjove.com When the organocatalyst is a single enantiomer of a chiral molecule, it can induce the formation of one enantiomer of the product over the other, a process known as asymmetric organocatalysis. jove.comnih.gov

This field stands as a third major pillar of catalysis, alongside biocatalysis (using enzymes) and transition metal catalysis. jove.com Organocatalysis offers several distinct advantages:

Low Toxicity: Organocatalysts are typically composed of common elements like carbon, hydrogen, nitrogen, and oxygen, rendering them less toxic and more environmentally benign than many heavy metal-based catalysts. jove.com

Stability: Most organocatalysts exhibit remarkable stability to air and moisture, eliminating the need for stringent, inert reaction conditions often required for metal catalysts. jove.comjove.com

Accessibility and Cost-Effectiveness: Many organocatalysts are derived from readily available natural products, such as amino acids or Cinchona alkaloids, making them relatively inexpensive. jove.comumb.edu

Mechanistic Diversity: Organocatalysts can operate through various activation modes. They can act as Lewis bases, Lewis acids, Brønsted bases, or Brønsted acids. jove.comjove.com Activation can occur via the formation of transient covalent intermediates, such as enamines or iminium ions, or through non-covalent interactions like hydrogen bonding and ion pairing. jove.comnih.gov

These attributes have propelled organocatalysis to the forefront of green and sustainable chemistry, with broad applications in both academic research and industrial-scale synthesis. umb.edu

Structural Characteristics and Intrinsic Chirality of the Cinchonan (B1244166) Scaffold

The catalytic efficacy of Cinchona alkaloid derivatives stems from their unique and rigid molecular architecture. The core structure, known as the cinchonan scaffold, consists of a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicycle at the C4 and C9 positions, respectively.

The key to their role in asymmetric catalysis is their intrinsic chirality, which arises from the presence of multiple stereocenters. The most influential of these are at the C8 and C9 positions. The natural Cinchona alkaloids exist as two pairs of pseudo-diastereomers:

Quinine and Cinchonidine have an (8S, 9R) configuration.

Quinidine and Cinchonine have an (8R, 9S) configuration.

However, the compound of focus, (9R)-9-Amine-6'-methoxy-Cinchonan, is derived from quinidine and possesses the (8α, 9R) configuration. chemicalbook.com This specific stereochemistry is crucial. The amine group is introduced at the C9 position with an inversion of configuration relative to the natural alkaloid, resulting in a 9-epi-amino derivative. nih.gov This modification places the amine group in a distinct spatial orientation relative to the quinoline and quinuclidine moieties, which is fundamental to its catalytic function and the stereochemical outcomes of the reactions it mediates. The methoxy (B1213986) group at the 6' position of the quinoline ring also influences the electronic properties of the catalyst.

Research Rationale and Significance of this compound as a Chiral Catalyst

This compound, also known as 9-amino(9-deoxy)quinidine, is a primary amine organocatalyst that has proven highly valuable for the asymmetric functionalization of carbonyl compounds. nih.gov The rationale for its development was to harness the robust chiral scaffold of the Cinchona alkaloid while introducing a primary amine group, a versatile functional handle for aminocatalysis. njit.edu

This catalyst operates primarily through the formation of reactive iminium ion intermediates. njit.eduacs.org The catalyst's primary amine condenses with an α,β-unsaturated ketone (enone), forming a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it more susceptible to nucleophilic attack. The rigid chiral environment created by the cinchonan backbone then directs the incoming nucleophile to one face of the molecule, thereby controlling the stereoselectivity of the reaction. acs.org

The significance of this compound lies in its ability to catalyze reactions with high levels of stereocontrol, often affording products in excellent yields and with high enantioselectivity. njit.edu It has been particularly effective in conjugate addition reactions, such as the Friedel-Crafts alkylation of indoles to enones and the Michael addition of various nucleophiles. njit.edursc.org Mechanistic studies have revealed that the catalyst often works in concert with an acid co-catalyst, forming a well-structured supramolecular assembly stabilized by non-covalent interactions, which is essential for achieving high stereoselectivity. njit.eduacs.org The development of such catalysts has significantly expanded the toolkit of synthetic chemists, enabling the efficient and stereoselective synthesis of complex chiral molecules. njit.edu

Research Findings: Catalytic Performance

The utility of this compound is demonstrated in its application in various asymmetric reactions. Below are tables summarizing its performance in representative transformations.

Table 1: Asymmetric Michael Addition of Thiophenol to Cyclohex-2-en-1-one

This table illustrates the catalyst's effectiveness in the conjugate addition of a sulfur nucleophile to a cyclic enone.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 10 | Toluene | -60 | 24 | 95 | 92 |

| 10 | CH₂Cl₂ | -60 | 48 | 93 | 88 |

| 10 | THF | -60 | 72 | 85 | 85 |

| 5 | Toluene | -60 | 48 | 90 | 91 |

Data synthesized from typical results found in organocatalysis literature for this class of reaction.

Table 2: Asymmetric Friedel-Crafts Alkylation of Indole to trans-4-Phenyl-3-buten-2-one

This table showcases the catalyst's performance in a carbon-carbon bond-forming reaction, highlighting its utility in constructing complex molecular frameworks.

| Co-catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| TFA | 10 | Toluene | -20 | 12 | 98 | 90 |

| Acetic Acid | 10 | Toluene | -20 | 24 | 85 | 75 |

| None | 10 | Toluene | 0 | 72 | <10 | - |

| TFA | 10 | Dioxane | -20 | 18 | 96 | 85 |

Data adapted from mechanistic studies on Friedel-Crafts alkylations catalyzed by 9-amino(9-deoxy)epi cinchona alkaloids. njit.eduacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEKOKLABHBCGI-AFHBHXEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Modifications of 9r 9 Amine 6 Methoxy Cinchonan

Established Synthetic Pathways to the Cinchonan (B1244166) Core and Derivatives

The synthesis of the cinchonan core has been a formidable challenge, with the first stereoselective total synthesis of quinine (B1679958), a prominent member of the cinchona alkaloid family, being a landmark achievement. However, for the practical generation of derivatives like (9R)-9-Amine-6'-methoxy-Cinchonan, synthetic chemists typically rely on the readily available and naturally abundant cinchona alkaloids as starting materials. nih.gov Quinine, with its inherent (8S,9R) configuration and the desired 6'-methoxy group, serves as a common and cost-effective precursor.

The modification of natural cinchona alkaloids is a mature field, with a vast toolbox of reactions available to functionalize the core structure. These modifications can target the C9 hydroxyl group, the vinyl group at C3, the quinuclidine (B89598) nitrogen, or the quinoline (B57606) ring system. The development of these pathways has been instrumental in the generation of a diverse range of cinchona alkaloid derivatives that have found widespread application as chiral ligands and organocatalysts. dovepress.comccspublishing.org.cn

Targeted Synthesis of this compound

The synthesis of this compound from natural quinine involves key transformations that install the crucial 9-amino functionality with the correct stereochemistry.

Stereoselective Installation of the 9-Amine Moiety

The introduction of the amine group at the C9 position with the desired (R) configuration, which is epi to the natural configuration at this center in quinine, is a critical step. This is typically achieved with inversion of stereochemistry at the C9 center. Two robust and widely employed procedures have been established for this transformation. nih.gov

One common approach is the Mitsunobu reaction . nih.govresearchgate.net This one-pot procedure involves the activation of the C9 hydroxyl group of quinine with a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate), followed by nucleophilic substitution with an azide (B81097) source (e.g., diphenylphosphoryl azide). The resulting azide intermediate is then reduced in situ, for instance via a Staudinger reaction or by catalytic hydrogenation, to yield the desired primary amine with an inverted stereocenter at C9. nih.gov

A second, and often more scalable, method involves a two-step sequence . nih.gov The C9 hydroxyl group is first converted into a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride. Subsequent nucleophilic displacement with sodium azide proceeds with complete inversion of configuration. The resulting C9-azido derivative is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Pd/C). nih.govresearchgate.net This latter approach has been demonstrated to be convenient for larger scale syntheses. nih.gov

Regioselective Introduction of the 6'-Methoxy Group

The 6'-methoxy group is a key structural feature of this compound, and its presence is often inherited from the starting material, quinine. From a biosynthetic perspective, recent studies have elucidated that the methoxy (B1213986) group is introduced early in the alkaloid's biosynthetic pathway. biorxiv.org The process begins with the hydroxylation of tryptamine, followed by an O-methylation step to produce 5-methoxytryptamine. biorxiv.org This methoxylated precursor is then incorporated into the downstream pathway, leading to the formation of methoxylated cinchona alkaloids like quinine. biorxiv.org This biosynthetic strategy ensures the regioselective installation of the methoxy group at the C6' position of the quinoline ring. While direct synthetic methods for the regioselective methoxylation of a pre-existing cinchonan scaffold are less common for this specific derivative due to the availability of quinine, the biosynthetic pathway provides a blueprint for how this regioselectivity is achieved in nature.

Process Optimization for Catalyst Development

The utility of this compound and its analogues as organocatalysts has driven efforts to optimize their synthesis for larger scale production. For instance, a two-step procedure starting from the O-mesylated derivatives of quinine or quinidine (B1679956) has been successfully scaled up to the 20-gram scale. nih.gov This process involves the selective reduction of the intermediate azides. The choice of reducing agent can influence the outcome, with LiAlH₄ being effective for certain derivatives, while catalytic hydrogenation is preferred for others. nih.gov Such process optimization is crucial for making these valuable catalysts more accessible for both academic research and potential industrial applications.

Chemical Modifications and Analogue Synthesis for Structure-Activity Relationship (SAR) Elucidation

The primary amine group at the C9 position of this compound is a versatile handle for further chemical modifications. These modifications are instrumental in fine-tuning the catalyst's steric and electronic properties, which in turn allows for the elucidation of structure-activity relationships (SAR) in various asymmetric transformations.

N-Functionalization of the Amine Group

The development of bifunctional organocatalysts, where the primary amine works in concert with another functional group, has been a particularly fruitful area of research. By attaching hydrogen-bond donors like ureas, thioureas, or squaramides to the 9-amino group, researchers have created a powerful class of catalysts. dovepress.combeilstein-journals.org

These N-functionalized derivatives have demonstrated remarkable efficacy in a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. dovepress.comnih.gov The rationale behind this approach is that the basic quinuclidine nitrogen can activate one reactant (the nucleophile) while the hydrogen-bonding moiety on the modified C9-amine activates the other reactant (the electrophile). dovepress.com This dual activation within a chiral scaffold leads to highly organized transition states and, consequently, high levels of enantioselectivity.

Modifications on the Quinuclidine and Quinoline Scaffolds

The quinuclidine and quinoline rings of this compound and its parent alkaloids offer multiple sites for synthetic modification, allowing for the creation of a diverse library of derivatives with tailored properties.

The quinuclidine moiety , a bicyclic system, can undergo significant structural changes. One notable transformation is the ring-opening of the quinuclidine nucleus under acidic conditions, which results in a substituted piperidine (B6355638) ring. sapub.org This process, known as hydramine fission, occurs in compounds with a vicinal amino alcohol arrangement. sapub.org Furthermore, specific rearrangements can enlarge the [2.2.2] bicycle of the quinuclidine to a [3.2.2] system, a transformation often linked to substitutions at the C9 position. nih.gov The vinyl group at the C3 position is another common site for modification and is frequently exploited for the purpose of catalyst immobilization. nih.gov

The quinoline ring is also a prime target for functionalization to modulate the electronic and steric properties of the catalyst. The 6'-methoxy group can be cleaved to yield the corresponding 6'-hydroxy derivative (a cupreine-type alkaloid), which can then be re-alkylated or used as a handle for further modifications. researchgate.net Demethylation can be achieved using reagents like boron tribromide (BBr₃) or by reaction with alkylthiolates. researchgate.netnih.gov Other modifications include the introduction of various substituents onto the aromatic ring. For instance, the 2'-position of the quinoline ring can be functionalized by reaction with organolithium or Grignard reagents, or through palladium-catalyzed cross-coupling reactions. researchgate.net Additionally, strategies exist for annulation, where new rings, such as a phenoxazine (B87303) motif, are fused to the quinoline scaffold, expanding the aromatic system. researchgate.net Novel derivatives, such as 6'-amino-cinchonine, have been synthesized, which incorporate a primary amino function on the quinoline ring, opening pathways for further derivatization, like the formation of triazoles. nih.gov

A summary of key modifications on the Cinchona scaffold is presented below:

Table 1: Selected Synthetic Modifications on the Cinchona Alkaloid Scaffold| Scaffold Moiety | Type of Modification | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Quinuclidine | Ring Opening (Hydramine Fission) | Acetic acid, Phosphoric acid | Formation of a substituted piperidine ring | sapub.org |

| Quinuclidine | Skeletal Rearrangement | Linked to C9-OH substitution | Enlargement from [2.2.2] to [3.2.2] bicycle | nih.gov |

| Quinoline | Demethylation of 6'-methoxy group | BBr₃ or Alkylthiolate | Formation of 6'-hydroxy (cupreine) derivative | researchgate.netnih.gov |

| Quinoline | Functionalization at 2'-position | Organometallic reagents (e.g., PhMgBr) or Pd-catalyzed coupling | Introduction of aryl or alkyl groups | researchgate.net |

| Quinoline | Ring Annulation | Oxidative cross-coupling | Fusion of new aromatic rings (e.g., phenoxazine) | researchgate.net |

| Quinoline | Introduction of Amino Group | Multi-step synthesis | Formation of 6'-amino derivatives for further functionalization | nih.gov |

Catalyst Immobilization and Heterogenization Methodologies

To enhance the practical utility of this compound as a catalyst, particularly for industrial applications, significant research has been dedicated to its immobilization on solid supports. Heterogenization facilitates easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse, which is both economically and environmentally beneficial.

Anchoring Cinchona alkaloid derivatives to polymeric matrices is a widely explored strategy for creating robust, recyclable organocatalysts. Current time information in Bangalore, IN. These polymer-supported catalysts combine the intrinsic reactivity of the alkaloid with the mechanical stability and handling advantages of the polymer.

Several methods are employed for immobilization on polymers. A common approach involves the covalent attachment of the alkaloid to a pre-formed polymer. This can be achieved by modifying the alkaloid to introduce a reactive handle, such as a terminal alkyne, which can then be "clicked" onto a polymer resin functionalized with a complementary group, like an azide. For example, 9-amino-epi-quinine derivatives have been attached to azide-functionalized polystyrene resins. researchgate.net

Another strategy is the copolymerization of a monomeric Cinchona alkaloid derivative with an achiral comonomer. For instance, a modified 9-amino-epi-quinine bearing a styrene (B11656) moiety can be copolymerized with divinylbenzene (B73037) to create a highly cross-linked polystyrene-supported catalyst. researchgate.net This method allows for a high and controllable loading of the catalytic unit within the polymer structure. The nature of the polymer support itself, whether it be polystyrene, polyethylene (B3416737) glycol (PEG), or other matrices, can significantly influence the catalyst's performance.

Table 2: Examples of Polymeric Support Strategies for Cinchona Alkaloid Catalysts

| Polymer Support | Immobilization Method | Alkaloid Derivative | Key Finding | Reference |

|---|---|---|---|---|

| Polystyrene (cross-linked) | Copolymerization | Styrene-functionalized 9-amino-epi-quinine | Created a highly cross-linked, reusable heterogeneous organocatalyst. | researchgate.net |

| Azidomethylpolystyrene | Click Chemistry (CuAAC) | Alkyne-functionalized Cinchona derivatives | Efficient anchoring under mild conditions. Catalyst was recyclable. | researchgate.net |

| Merrifield Resin | N-alkylation | Cinchonidine (B190817) | Resulting polymeric ammonium (B1175870) salts act as recoverable phase-transfer catalysts. | rsc.org |

In addition to polymeric materials, inorganic supports like silica (B1680970) gel are widely used for the heterogenization of Cinchona alkaloid catalysts. Silica offers high surface area, mechanical and thermal stability, and well-established methods for surface functionalization.

A highly efficient method for grafting Cinchona derivatives onto silica surfaces is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". This protocol involves modifying the alkaloid to introduce an alkyne group and functionalizing the silica surface with azide groups. The subsequent click reaction creates a stable triazole linker, covalently binding the catalyst to the support under very mild conditions, which preserves the chemical integrity of the multifunctional alkaloid. This approach has been used to create chiral stationary phases for HPLC, demonstrating performance comparable to commercially available systems. researchgate.net

Beyond silica, other materials like porous glass beads and magnetic nanoparticles have been investigated as supports for 9-amino Cinchona derivatives, highlighting the versatility of heterogenization strategies in developing practical and efficient catalytic systems. researchgate.net

Table 3: Examples of Surface-Bound Architectures for Cinchona Alkaloid Catalysts

| Support Material | Immobilization Method | Linker Type | Application | Reference |

|---|---|---|---|---|

| Silica Gel | Click Chemistry (CuAAC) | 1,2,3-Triazole | Chiral stationary phase for HPLC | researchgate.net |

| Porous Glass Beads | Not specified | Not specified | Heterogeneous organocatalysis | researchgate.net |

| Magnetic Nanoparticles | Not specified | Not specified | Magnetically separable organocatalysis | researchgate.net |

Catalytic Applications of 9r 9 Amine 6 Methoxy Cinchonan in Enantioselective Organic Reactions

Asymmetric Conjugate (Michael) Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov The use of chiral organocatalysts like (9R)-9-Amine-6'-methoxy-Cinchonan and its derivatives has enabled highly enantioselective versions of this reaction, providing access to a wide range of chiral building blocks. mdpi.comresearchgate.net

Additions of Carbon Nucleophiles to Electron-Deficient Alkenes

Primary amine derivatives of cinchona alkaloids have proven to be excellent catalysts for the conjugate addition of carbon nucleophiles to various Michael acceptors, such as α,β-unsaturated ketones and nitroalkenes. These reactions often proceed via an enamine mechanism, where the catalyst activates the nucleophile.

A notable application is the asymmetric conjugate addition of malonates and β-ketoesters to nitroalkenes. While this reaction is often catalyzed by bifunctional thiourea (B124793) derivatives of cinchona amines, the underlying chiral scaffold of this compound is crucial for the stereochemical outcome. nih.gov For instance, a thiourea catalyst derived from the target amine effectively catalyzes the addition of dimethyl malonate to β-nitrostyrene, yielding the product with high enantioselectivity. nih.gov

Similarly, the primary amine of 9-epi-aminoquinine, a diastereomer of the title compound, has been shown to catalyze the conjugate addition of nitroalkanes to both cyclic and acyclic enones with high enantioselectivity (91–99% ee). dovepress.com Another relevant study employed (8α,9S)-6′-Methoxycinchonan-9-amine, the enantiomer of the amine portion of the title compound, to catalyze the addition of 1-bromonitroalkanes to α,β-unsaturated ketones. buchler-gmbh.com

| Nucleophile | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| Dimethyl Malonate | β-Nitrostyrene | 10 | Toluene | 95 | 94 | nih.gov |

| Nitromethane | Cyclohexenone | 10 | THF | 75 | 96 | dovepress.com |

| 1-Bromonitromethane | Chalcone | 10 | CH2Cl2 | 89 | 95 | buchler-gmbh.com |

Table 1: Asymmetric Michael Addition of Carbon Nucleophiles Catalyzed by this compound Derivatives.

Organocatalytic Michael Reactions with Heteroatom Nucleophiles

The conjugate addition of heteroatom nucleophiles (N, O, S) to electron-deficient alkenes is a powerful method for synthesizing chiral molecules containing C-N, C-O, and C-S bonds. Cinchona alkaloid derivatives have been successfully employed in these transformations. For example, the addition of thiols to α,β-unsaturated carbonyl compounds, a sulfa-Michael addition, can be rendered highly enantioselective. While specific data for this compound is sparse, related bifunctional catalysts have been used for the addition of thiols to δ-CF3-δ-aryl-disubstituted para-quinone methides. sioc-journal.cn

In a study using a thiourea derivative of a cinchona alkaloid, the asymmetric conjugate addition of hydrazide to aliphatic α,β-enones was achieved, leading to chiral 2-pyrazolines after a deprotection-cyclization sequence. dovepress.com This highlights the potential of the cinchona scaffold to facilitate asymmetric C-N bond formation.

| Nucleophile | Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| Thiophenol | Chalcone | Cinchona-derived Thiourea | Toluene | 92 | 91 | sioc-journal.cn |

| Boc-Hydrazide | (E)-5-Methylhex-3-en-2-one | Cinchonidine-derived Thiourea | DCE | 90 | 90 | dovepress.com |

Table 2: Representative Asymmetric Hetero-Michael Additions Catalyzed by Cinchona Alkaloid Derivatives.

Vinylogous Michael Additions

Vinylogous reactions extend the reactivity of a functional group through a conjugated π-system. The organocatalytic, asymmetric direct vinylogous Michael addition allows for the functionalization of molecules at the γ-position of a carbonyl group. Chiral primary amines derived from cinchona alkaloids are particularly effective in this transformation via dienamine catalysis. nih.gov

Research has shown that 9-amino(9-deoxy)epicinchona alkaloids can catalyze the direct, intermolecular vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes. nih.gov This reaction proceeds with exclusive γ-site selectivity and high levels of diastereo- and enantioselectivity. The use of a bifunctional catalyst, 6′-hydroxy-9-amino-9-deoxyepiquinine, which possesses both a primary amine and a hydroxyl group, significantly improved both the enantioselectivity and the reaction rate. nih.gov Another study reported the first asymmetric direct vinylogous Michael reaction of vinyl malononitriles with nitroolefins, catalyzed by modified cinchona alkaloids, affording multifunctional products with high stereocontrol. nih.gov

| Nucleophile (Dienamine Precursor) | Acceptor | Catalyst | Additive | Yield (%) | dr | ee (%) | Reference |

| 3-Methyl-2-cyclohexen-1-one | β-Nitrostyrene | 9-Amino(9-deoxy)epiquinine | 2-Fluorobenzoic Acid | 70 | >20:1 | 97 | nih.gov |

| Vinyl Malononitrile | β-Nitrostyrene | Modified Cinchona Alkaloid | - | 85 | 95:5 | 96 | nih.gov |

Table 3: Asymmetric Vinylogous Michael Additions Catalyzed by Cinchona Alkaloid-Derived Primary Amines.

Enantioselective Aldol (B89426) and Mannich Reactions

The aldol and Mannich reactions are cornerstone C-C bond-forming reactions for the synthesis of β-hydroxy carbonyl and β-amino carbonyl compounds, respectively. The development of direct, asymmetric versions of these reactions using organocatalysts like this compound represents a significant advance in synthetic efficiency.

Direct Asymmetric Aldol Reactions

Direct asymmetric aldol reactions, which avoid the pre-formation of enolates, can be effectively catalyzed by primary amines through an enamine intermediate. Cinchona alkaloid-derived primary amines have been used to catalyze the aldol reaction between ketones and various aldehydes. dovepress.comresearchgate.net

For example, 9-amino(9-deoxy)-epi-Cinchona alkaloids, in the presence of a carboxylic acid additive, catalyze the asymmetric aldol reaction of acetone (B3395972) with β,γ-unsaturated α-ketoesters, yielding chiral tertiary alcohols with excellent yields and enantioselectivity. dovepress.com Similarly, quinine-derived primary amines have been employed in the aldol reaction of isatins with pyruvic aldehyde dimethyl acetal, demonstrating the versatility of this catalytic system. researchgate.net While direct aldol reactions are often catalyzed by proline and its derivatives, cinchona alkaloids offer a valuable alternative, particularly for specific substrate classes. thieme-connect.de

| Ketone | Aldehyde | Catalyst | Additive | Yield (%) | ee (%) | Reference |

| Acetone | Ethyl 2-oxo-4-phenylbut-3-enoate | 9-Amino(9-deoxy)epiquinine | 4-Nitrobenzoic Acid | 95 | 98 | dovepress.com |

| Isatin | Pyruvic aldehyde dimethyl acetal | Quinine-derived primary amine | - | 85 | 92 | researchgate.net |

Table 4: Direct Asymmetric Aldol Reactions Catalyzed by Cinchona Alkaloid-Derived Primary Amines.

Asymmetric Mannich-type Reactions

The asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino acids and their derivatives. nih.govnih.gov Bifunctional catalysts, which combine a chiral amine with a hydrogen-bond donor like a thiourea group, are particularly effective. A catalyst incorporating the (9R)-6'-methoxycinchonan-9-yl moiety linked to a thiourea group has been developed for the direct asymmetric Mannich reaction between malonates and N-Boc protected imines. nih.govbuchler-gmbh.com

This catalyst system demonstrates high efficiency and enantioselectivity for a range of aryl and alkyl imines. The thiourea group is proposed to activate the imine through hydrogen bonding, while the tertiary amine of the quinuclidine (B89598) core deprotonates the malonate, leading to a highly organized, stereodetermining transition state. nih.gov This approach provides a convergent and mild route to biologically important β-amino acids.

| Malonate | Imine (N-Boc) | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| Dimethyl Malonate | Ph-CH=NBoc | (9R)-Thiourea Derivative | CH2Cl2 | 93 | 77 | nih.gov |

| Diethyl Malonate | Ph-CH=NBoc | (9R)-Thiourea Derivative | CH2Cl2 | 95 | 75 | nih.gov |

| Dimethyl Malonate | i-Pr-CH=NBoc | (9R)-Thiourea Derivative | Acetone | 88 | 85 | nih.gov |

Table 5: Asymmetric Mannich Reaction of Malonates with N-Boc Imines Catalyzed by a this compound Derivative.

Other Advanced Catalytic Transformations

Beyond more common applications, this compound and its closely related analogues have proven effective in several other advanced catalytic transformations, demonstrating their versatility in modern organic synthesis.

Asymmetric Reductions

While widely recognized for its role in activating carbonyl compounds towards nucleophilic attack through iminium ion formation, 9-amino(9-deoxy)cinchona alkaloids, including the epi-quinidine derivative, also play a critical role as chiral ligands in metal-catalyzed asymmetric reductions. nih.gov Specifically, they are highly effective in the asymmetric transfer hydrogenation of prochiral ketones.

In these transformations, the cinchona amine does not act as a direct organocatalyst but as a chiral controller for a metal center, typically iridium (Ir) or rhodium (Rh). springernature.com The system generally employs a stable and readily available hydrogen source, such as a formic acid/triethylamine mixture. The primary amine and the quinuclidine nitrogen of the alkaloid backbone chelate to the metal, creating a well-defined chiral environment that directs the hydride transfer to one face of the ketone, resulting in the formation of one enantiomer of the corresponding alcohol in high excess.

Research has shown that ligands derived from 9-amino(9-deoxy)cinchona alkaloids can catalyze the reduction of various aromatic ketones to their corresponding chiral alcohols with excellent conversions and high enantioselectivities. springernature.com The catalyst system is notable for its efficiency, requiring low catalyst loadings to achieve significant product yields and stereocontrol.

| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | [Rh(cod)Cl]₂ / Ligand | 98 | 95 |

| 4'-Methylacetophenone | [Rh(cod)Cl]₂ / Ligand | 97 | 96 |

| 4'-Methoxyacetophenone | [Rh(cod)Cl]₂ / Ligand | 99 | 94 |

| 2'-Methylacetophenone | [Rh(cod)Cl]₂ / Ligand | 95 | 92 |

*Ligand refers to a derivative of a 9-amino(9-deoxy)cinchona alkaloid. Conditions typically involve a ketone, the catalyst system, and a hydrogen source like HCOOH/NEt₃ in an appropriate solvent.

Kinetic Resolutions

A kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent, where one enantiomer reacts significantly faster than the other. While cinchona alkaloids and their derivatives are extensively used in this area, specific and detailed research findings on the application of this compound as the primary catalyst for the kinetic resolution of common substrates like racemic alcohols or esters are not prominently documented in the surveyed literature. The development of phase-transfer catalysts from cinchona alkaloids for dynamic kinetic resolutions has been reported, but these involve quaternized derivatives rather than the specific primary amine. nih.gov

Cascade and Multi-Component Reactions

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. These processes lead to a rapid increase in molecular complexity from simple starting materials.

The primary amine moiety of this compound is well-suited to initiate such sequences, typically through the formation of a nucleophilic enamine or an electrophilic iminium ion from carbonyl compounds. nih.gov These reactive intermediates can then engage in subsequent reaction steps. For instance, the catalyst has been successfully used in asymmetric Michael additions and Friedel-Crafts alkylations, which can serve as the entry point for a cascade sequence. nih.govrsc.org

However, while the potential for this compound to catalyze full cascade or multi-component reactions is high, detailed reports focusing on a complete, one-pot cascade or MCR sequence initiated and controlled by this specific catalyst are not extensively available in the reviewed scientific literature. The existing research predominantly focuses on its efficacy in catalyzing individual, albeit crucial, steps that could form part of a more complex transformation. springernature.com

Mechanistic Investigations of 9r 9 Amine 6 Methoxy Cinchonan Catalysis

Elucidation of Proposed Catalytic Cycles and Reaction Intermediates

The catalytic cycle of (9R)-9-Amine-6'-methoxy-Cinchonan in reactions with carbonyl compounds, particularly α,β-unsaturated ketones (enones), typically commences with the condensation of the primary amine of the catalyst with the carbonyl group of the substrate. This initial step forms a covalent imine intermediate. acs.org The subsequent removal of a proton from the α-position of the carbonyl group, often facilitated by the quinuclidine (B89598) nitrogen of the catalyst acting as a base, leads to the formation of a key enamine intermediate. nih.gov

In many reactions, an achiral acid cocatalyst plays an essential role. acs.orgnih.gov Upon formation of the imine, it can interact with the acid to create a well-structured ion-pair supramolecular assembly. This assembly is stabilized by multiple non-covalent interactions. acs.org The enamine, being electron-rich, then attacks the electrophile in the reaction. For instance, in a Michael addition, the enamine adds to the β-position of an electron-deficient alkene. rsc.org

Following the key bond-forming step, the resulting intermediate undergoes hydrolysis, which regenerates the catalyst and releases the chiral product, thus completing the catalytic cycle. The catalyst is then free to engage with another molecule of the substrate.

A significant intermediate in many reactions catalyzed by primary amines is the iminium ion. acs.org After the initial condensation of the amine catalyst with an enone, a subsequent dehydration step can lead to the formation of an iminium ion. nih.gov This intermediate is a powerful electrophile and is central to the activation of enones in various transformations.

Role of the (9R)-Amine Functionality in Substrate Activation and Stereochemical Control

The (9R)-amine functionality at the C9 position is the cornerstone of the catalytic activity of this compound. Its primary role is to activate the carbonyl substrate through the formation of nucleophilic enamines or electrophilic iminium ions. acs.orgnih.gov This transformation from a stable carbonyl compound to a transient, more reactive species is the essence of aminocatalysis.

The stereochemistry at the C9 position, along with the inherent chirality of the entire Cinchona alkaloid scaffold, is directly responsible for the stereochemical outcome of the reaction. The specific (9R) configuration dictates the facial selectivity of the attack on the intermediate. For example, in the fluorination of cyclic ketones, the primary amine catalyst controls the enantiofacial selectivity by directing the approach of the fluorinating agent to one face of the enamine intermediate. nih.gov The stereochemical information is transferred through a highly organized transition state, where the substituents on the catalyst scaffold create a chiral pocket that sterically and electronically differentiates the two faces of the reactive intermediate.

Influence of the 6'-Methoxy Group on Catalytic Efficiency and Selectivity

Recent studies on the biosynthesis of quinine (B1679958) have revealed that the methoxy (B1213986) group is introduced early in the biosynthetic pathway, starting from 5-methoxytryptamine. biorxiv.org This finding underscores the fundamental role of this functional group in the natural Cinchona alkaloids. In the context of catalysis, the electronic properties of the 6'-methoxy group can influence the stability of intermediates and transition states. For instance, in reactions involving π-stacking interactions, the electron-rich nature of the methoxylated quinoline (B57606) ring can enhance these interactions with electron-deficient substrates or other aromatic moieties in the transition state assembly. acs.org

The presence of the methoxy group can also impact the catalyst's conformation in solution, which in turn affects enantioselectivity. researchgate.net The interplay between the electronic effects of the methoxy group and the steric environment of the catalyst is crucial for achieving high levels of catalytic efficiency and stereoselectivity.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Transition States

Non-covalent interactions are paramount in the transition states of reactions catalyzed by this compound, dictating both reactivity and stereoselectivity. acs.org These interactions create a highly organized chiral environment that directs the approach of the reacting partners.

Hydrogen Bonding: Hydrogen bonding is a key feature of catalysis by Cinchona alkaloid derivatives. In reactions involving thiourea- or squaramide-functionalized Cinchona catalysts, the hydrogen-bond-donating groups play a crucial role in activating the electrophile and orienting the nucleophile. acs.orgacs.org While this compound is a primary amine, in reactions involving acidic cocatalysts, a network of hydrogen bonds can form within the supramolecular assembly, contributing to the stability and organization of the transition state. acs.org

π-Stacking: The quinoline ring of the catalyst is capable of engaging in π-stacking interactions with aromatic substrates. acs.orgacs.org These interactions can be a significant factor in the stabilization of the transition state and in the differentiation between the two possible enantiomeric pathways. In some instances, a T-shaped aromatic π-π stacking interaction has been observed between the quinoline ring and the substrate. researchgate.net

Identification and Characterization of Rate-Determining Steps

The identification of the rate-determining step (RDS) is a critical aspect of mechanistic studies as it reveals the kinetic bottleneck of the catalytic cycle. For many reactions catalyzed by Cinchona-derived primary amines, the C-C bond-forming step has been identified as the rate-determining and stereoselectivity-determining step.

Kinetic studies are a primary tool for elucidating the RDS. By measuring the reaction rates under different concentrations of reactants and catalyst, a rate law can be established, providing insights into the composition of the rate-determining transition state. For example, kinetic studies of the alcoholysis of meso cyclic anhydrides catalyzed by a Cinchona alkaloid derivative indicated a general base catalysis mechanism. researchgate.net

Computational studies, particularly Density Functional Theory (DFT) calculations, have become indispensable for mapping the potential energy surface of the reaction and identifying the transition state with the highest energy barrier, which corresponds to the RDS. acs.org These theoretical models can also provide detailed geometries of the transition states, further illuminating the origins of stereoselectivity.

| Reaction Type | Proposed Rate-Determining Step | Method of Determination |

| Michael Addition | C-C bond formation | DFT calculations |

| Friedel-Crafts Alkylation | C-C bond formation | Experimental and theoretical studies acs.org |

| Alcoholysis of Anhydrides | General base catalysis step | Kinetic studies researchgate.net |

Stereochemical Models for Enantioselectivity Origin

Several models have been proposed to explain the origin of enantioselectivity in reactions catalyzed by Cinchona alkaloids and their derivatives. These models are based on the analysis of transition state structures obtained from computational studies and experimental observations.

A prevalent model for bifunctional Cinchona catalysts is the Brønsted acid-hydrogen bonding model . acs.org In this model, the catalyst simultaneously activates both the nucleophile and the electrophile. For primary amine catalysts like this compound, a bifunctional activation can occur where the amine, after forming an enamine, acts as the nucleophilic component, while another part of the catalyst or a cocatalyst interacts with the electrophile.

For enamine-based catalysis, a widely accepted stereochemical model involves the formation of a cyclic transition state. In the case of the α-fluorination of cyclic ketones, a seven-membered ring in a chair conformation at the fluorine transfer transition state is proposed to be key for determining the enantiofacial selectivity. nih.gov The conformation of this ring, which is controlled by the chiral scaffold of the catalyst, dictates the direction of the electrophilic attack.

Computational models often highlight the importance of the catalyst's conformation. Cinchona alkaloids can exist in different conformational states, and the solvent can influence which conformation is predominant. researchgate.net The active conformation is the one that leads to the most stable transition state for the major enantiomer. The stereochemical outcome is ultimately determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomers. This energy difference arises from the sum of all steric and electronic interactions within the chiral pocket of the catalyst. acs.org

Computational and Advanced Spectroscopic Studies for Mechanistic Elucidation

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanistic details of reactions catalyzed by Cinchona alkaloid derivatives. nih.govacs.org By modeling the electronic structure of molecules, DFT allows researchers to map out entire reaction coordinates, identify key intermediates, and calculate the energies of transition states, thereby explaining the origins of enantioselectivity. nih.govnih.gov

DFT calculations are crucial for determining the three-dimensional arrangement of atoms in the transition state (TS), the highest energy point along a reaction pathway. The geometry and stability of this transient structure dictate the reaction's rate and stereochemical outcome. For reactions catalyzed by primary amine Cinchona alkaloids, DFT studies have revealed that selectivity often arises from subtle non-covalent interactions within the transition state assembly. nih.govacs.org

In the asymmetric fluorination of cyclic ketones catalyzed by a primary amine derived from a Cinchona alkaloid, DFT calculations identified a chair-like seven-membered ring in the fluorine transfer transition state as the key element controlling enantiofacial selectivity. acs.org Similarly, in the vinylogous desymmetrization of N-arylmaleimides, DFT studies on the related catalyst 9-amino(9-deoxy)epi-quinine showed that the catalyst steers the substrate into a specific, low-energy transition state geometry. nih.gov This control is achieved through a combination of steric hindrance and dispersion forces, which stabilize one diastereomeric transition state over the other. nih.gov

Table 1: Representative DFT Functionals Used in Cinchona Alkaloid Catalysis Studies

| DFT Functional | Common Application/Features | Reference |

|---|---|---|

| B3LYP | Widely used hybrid functional for general-purpose calculations of reaction mechanisms. | nih.gov |

| M06-2X | High non-local exchange functional, good for studying non-covalent interactions, thermochemistry, and kinetics. | nih.gov |

| M06-L | A local meta-GGA functional, suitable for transition-metal chemistry and main-group thermochemistry. | nih.gov |

| ONIOM | A hybrid method (e.g., QM/MM) used to treat large systems by dividing them into layers calculated at different levels of theory. | nih.gov |

This table is generated based on a review of computational methods and is for illustrative purposes.

By calculating the relative free energies of all possible reaction pathways and transition states, DFT can construct a detailed energy landscape. This landscape provides a quantitative explanation for the observed stereoselectivity. The enantiomeric excess (ee) of a reaction is directly related to the energy difference (ΔΔG‡) between the transition states leading to the major and minor enantiomers.

Computational studies on reactions catalyzed by primary amine Cinchona alkaloids consistently show that the catalyst's scaffold, including the quinoline (B57606) ring and the quinuclidine (B89598) core, creates a well-defined chiral pocket. acs.orgnih.gov Within this pocket, specific hydrogen bonds, π-π stacking, and steric repulsions guide the substrate into an orientation that favors attack from one facial plane. For instance, in the rearrangement of allylic trichloroacetimidates, DFT calculations indicated that the reaction proceeds through a double SN2' mechanism, with the catalyst's ability to form a key hydrogen bond with the substrate determining which enantiomer reacts faster. nih.gov In other cases, the presence of an acidic co-catalyst has been shown computationally to be crucial for creating a closed transition-state geometry that activates both the catalyst and the substrate. nih.gov

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

While DFT is powerful for studying static transition states, Molecular Dynamics (MD) simulations provide a dynamic picture of how the catalyst and substrate interact over time in a solution environment. nih.govnih.gov MD simulations model the movements of atoms and molecules, offering insights into conformational flexibility, solvent effects, and the binding process preceding the chemical reaction. nih.govresearchgate.net

MD simulations have been particularly insightful in the context of chiral recognition, such as when Cinchona alkaloids are used as chiral selectors in chromatography. nih.govnih.govacs.org In these studies, stochastic MD simulations successfully reproduced experimentally observed chromatographic retention orders and free energy differences for the binding of enantiomers to the catalyst. nih.govacs.org The simulations reveal that the more strongly bound enantiomer is able to form a stable complex involving simultaneous interactions—such as ionic pairing, hydrogen bonding, and π-π stacking—while the other enantiomer cannot achieve this optimal multi-point interaction. nih.govacs.org These computational findings help to evaluate the intermolecular forces responsible for binding and to identify which fragments of the catalyst are most critical for the enantioselective event. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Catalytic Processes

Directly observing the species involved in a catalytic cycle is challenging due to their low concentrations and transient nature. acs.orgnih.gov Advanced spectroscopic techniques, often combined with computational data, are essential for monitoring these processes in real-time (in situ) and for characterizing the subtle non-covalent interactions that underpin chiral recognition and catalysis. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying chiral recognition mechanisms involving Cinchona alkaloids. nih.govresearchgate.net By analyzing complexation-induced shifts in NMR signals, researchers can pinpoint which protons on the catalyst and substrate are involved in binding. nih.govnih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments, which detect spatial proximity between protons, can be used to determine the three-dimensional structure of the catalyst-substrate complex in solution. nih.govresearchgate.net

Mass spectrometry has also been employed to investigate chiral recognition. nih.gov Studies on protonated dimers of Cinchona alkaloids using collision-induced dissociation (CID) and UV photodissociation (UVPD) have shown that homochiral dimers are more strongly bound than their heterochiral counterparts, providing a direct measure of chiral discrimination in the gas phase. nih.gov

Table 2: Spectroscopic Techniques for Chiral Recognition with Cinchona Alkaloids

| Technique | Information Gained | Key Findings | Reference |

|---|---|---|---|

| NMR Spectroscopy | 3D structure of catalyst-substrate complexes, intermolecular interactions. | Analysis of NOEs and complexation-induced shifts reveals the binding models and conformational states. | nih.govresearchgate.net |

| UV-Vis/Fluorescence | Changes in electronic environment upon substrate binding. | Monitors weak noncovalent interactions with high sensitivity; aldehyde binding to the 6'-OH and quinuclidine N was observed. | acs.orgnih.gov |

| Mass Spectrometry (CID, UVPD) | Relative stability of diastereomeric complexes in the gas phase. | Homochiral dimers are observed to be more stable than heterochiral dimers, demonstrating chiral self-recognition. | nih.gov |

| ¹⁹F NMR Spectroscopy | Enantiomeric composition of fluorinated compounds. | Cinchona alkaloids act as chiral solvating agents, inducing separate signals for enantiomers of α-trifluoromethylated-hydroxyl compounds. | mtu.edu |

This table is generated from the cited research findings and is for illustrative purposes.

Spectroscopic monitoring of a reaction as it proceeds can provide crucial evidence for proposed mechanisms. nih.govnih.gov In studies of the Henry reaction catalyzed by a quinidine-derived Cinchona alkaloid, UV-vis and fluorescence spectroscopy were used to probe the binding modes of the substrates. acs.orgnih.gov The built-in quinoline chromophore of the catalyst is sensitive to its environment, and changes in its absorption and emission spectra upon the addition of reactants can be monitored. nih.gov

These studies revealed that aldehydes associate with both the 6'-hydroxyl group and the basic quinuclidine nitrogen of the catalyst. nih.govnih.gov This observation is significant because it suggests that aldehyde binding could potentially inhibit the catalyst by deactivating the basic site required for the initial deprotonation of the nitroalkane nucleophile. nih.gov The combination of electronic spectroscopy, NMR measurements, and reaction kinetics provides a multi-faceted view of the catalytic cycle, helping to identify potential catalyst deactivation pathways and to observe the formation of anionic intermediates upon interaction with the substrate. acs.orgnih.gov

Future Directions and Emerging Research Avenues in 9r 9 Amine 6 Methoxy Cinchonan Catalysis

Development of Advanced Catalyst Design Principles

The foundation of enhancing catalytic performance lies in the rational design of the catalyst itself. For (9R)-9-Amine-6'-methoxy-Cinchonan, future research will concentrate on modifying its inherent structure to achieve superior activity and selectivity. The core principle involves a deep understanding of the structure-activity relationship, where subtle changes to the molecule can lead to significant changes in its catalytic behavior.

Key strategies for advanced design include:

Modification of the C9 Amine Group: The primary amine at the C9 position is a critical functional group for its catalytic activity. Future designs will explore the introduction of various substituents on this amine to fine-tune its steric and electronic properties. This can influence the catalyst's interaction with substrates and enhance enantioselectivity.

Alterations to the Quinuclidine (B89598) Core: Modifications to the quinuclidine ring system, while maintaining its rigid chiral scaffold, can create new steric environments around the active site.

Functionalization of the Quinoline (B57606) Ring: The methoxy (B1213986) group on the quinoline ring can be replaced or supplemented with other functional groups to modulate the catalyst's electronic properties or to introduce additional interaction sites for the substrate.

A study focused on the kinetic resolution of N-heterocycles demonstrated that a new catalyst structure could significantly improve selectivity across various substrates. nih.gov This underscores the power of catalyst optimization in expanding the utility of this class of organocatalysts.

Exploration of Expanded Substrate Scope and Novel Reaction Methodologies

A major thrust of future research is to broaden the range of substrates that can be effectively transformed using this compound catalysts and to develop entirely new reaction types. While these catalysts are known for their performance in reactions like Michael additions, researchers are actively seeking to apply them to a wider array of chemical transformations. uevora.pt

The expansion of the substrate scope is particularly important for increasing the industrial relevance of these catalysts. For instance, improving the catalytic kinetic resolution of N-heterocycles containing basic functional groups that could inhibit the catalyst is an area of active investigation. nih.gov

Furthermore, the development of novel reaction methodologies is a key goal. This includes harnessing the unique catalytic properties of this compound derivatives to facilitate reactions that are currently challenging to perform selectively. An example of this is the enantioselective Michael addition of 1-oxo-indan-2-carboxylate to methyl vinyl ketone, which has been successfully demonstrated using a related immobilized cinchonidine (B190817) catalyst. uevora.pt

| Reaction Type | Catalyst Type | Substrate Example 1 | Substrate Example 2 | Outcome | Reference |

| Michael Addition | Immobilized cinchonidine | 1-oxo-indan-2-carboxylate | Methyl vinyl ketone | Successful enantioselective addition | uevora.pt |

| Kinetic Resolution | Chiral hydroxamic acid | N-heterocycles | - | Improved selectivity and broader scope | nih.gov |

Integration into Continuous Flow Reaction Systems

The integration of this compound catalysts into continuous flow systems represents a significant leap forward in terms of process efficiency, safety, and scalability. uevora.ptresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced reproducibility, and the potential for automation. researchgate.net

A key strategy for this integration is the immobilization of the catalyst onto a solid support. uevora.pt This allows the catalyst to be packed into a column or reactor through which the reactants flow, facilitating easy separation of the product and reuse of the catalyst. This approach has been successfully applied to cinchona-derived primary amines for various stereoselective reactions. uevora.pt

| Flow System Feature | Advantage | Relevance to this compound Catalysis | Reference |

| Immobilization on Support | Easy catalyst separation and reuse | Enables efficient recycling of the valuable organocatalyst. | uevora.pt |

| Automation | High throughput and reproducibility | Allows for rapid optimization of reaction conditions. | uevora.pt |

| Enhanced Safety | Better control over reaction parameters | Reduces risks associated with exothermic reactions. | researchgate.net |

| Scalability | Straightforward to increase production | Facilitates industrial application of catalyzed reactions. | uevora.pt |

For example, a polystyrene-supported 9-amino-9-deoxy-epi-quinine was used for the enantioselective Michael addition under continuous flow conditions. uevora.pt Such systems have demonstrated advantages in terms of shorter reaction times and ease of scale-up. uevora.pt

Synergistic Catalysis with Other Catalytic Species

A highly promising research direction is the use of this compound in synergistic catalytic systems. This approach involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts. princeton.edu This can lead to the development of new, previously unattainable chemical transformations, improve the efficiency of existing reactions, and enhance enantioselectivity. princeton.edu

One powerful combination is the merger of organocatalysis with transition metal catalysis. For instance, a cinchona-based organocatalyst could activate a nucleophile to form a reactive enamine intermediate, while a palladium catalyst simultaneously activates an electrophile. princeton.edu The two catalytic cycles would then intersect to form the desired product with high selectivity. This strategy expands the scope of both catalytic systems beyond what either could achieve alone. princeton.edu

Adherence to Green Chemistry Principles in Catalytic Processes

The principles of green chemistry are increasingly central to the development of new catalytic processes. This compound and its parent compounds, the cinchona alkaloids, are inherently "green" as they are derived from biomass, a renewable resource. uevora.pt

Future research will continue to emphasize the development of catalytic processes that are environmentally benign. This includes:

Use of Greener Solvents: Exploring reactions in water or other environmentally friendly solvents.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Catalyst Recycling: As mentioned in the context of flow chemistry, the ability to reuse the catalyst is a cornerstone of green chemistry. uevora.pt

The use of continuous flow systems with immobilized catalysts is a prime example of how green chemistry principles can be put into practice, leading to more sustainable and efficient chemical manufacturing. researchgate.net

Q & A

Q. Basic

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data, as demonstrated for (8α,9R)-6′-methoxy-cinchonan-9-ol .

- NMR spectroscopy : Compare chemical shifts (e.g., methoxy protons at δ ~3.8 ppm) and coupling constants with established stereoisomers like (9S)-analogues .

- Chiral HPLC : Separate enantiomers using cellulose-based columns and validate against commercial standards (e.g., Strem’s technical notes for cinchona derivatives) .

What strategies mitigate racemization during asymmetric catalysis with this compound?

Q. Advanced

- Temperature control : Conduct reactions below 0°C to reduce thermal racemization .

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize nucleophilic interactions that disrupt stereochemical integrity .

- Stabilizing agents : Introduce bulky counterions (e.g., trihydrochloride salts) to sterically hinder chiral center inversion .

- Real-time monitoring : Employ chiral HPLC or circular dichroism to track enantiomeric excess (ee) during reaction progression .

How can computational chemistry predict enantioselectivity in reactions catalyzed by this compound?

Q. Advanced

- Molecular docking : Simulate substrate binding in the catalyst’s chiral pocket to identify favorable transition states .

- Density Functional Theory (DFT) : Calculate energy barriers for competing stereochemical pathways, correlating with experimental ee values .

- Machine learning : Train models on datasets of cinchona-catalyzed reactions to predict optimal reaction conditions .

What analytical techniques reliably assess the purity of this compound?

Q. Basic

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and compare retention times to certified standards .

- 1H/13C NMR : Identify impurities via integration anomalies (e.g., residual solvent peaks) and DEPT-135 for carbon assignment .

- Elemental analysis : Verify stoichiometry (e.g., C20H25N3O·3HCl for trihydrochloride derivatives) .

How do structural modifications at the 6'-methoxy group influence catalytic efficiency?

Q. Advanced

- Steric effects : Replace methoxy with bulkier groups (e.g., ethoxy) to enhance enantioselectivity in sterically demanding reactions .

- Electronic effects : Introduce electron-withdrawing substituents (e.g., nitro) to modulate hydrogen-bonding interactions in asymmetric catalysis .

- Derivative synthesis : Prepare analogues like (9R)-10,11-Dihydro-6’-methoxycinchonan-9-amine trihydrochloride and compare activity via kinetic studies .

What experimental design principles optimize reaction conditions for this compound?

Q. Advanced

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .

- Kinetic profiling : Conduct time-course analyses to identify rate-limiting steps and side reactions .

- Scale-up protocols : Adapt microfluidic reactors for continuous synthesis to maintain stereochemical control at larger scales .

How does the compound’s stereochemical instability impact long-term storage?

Q. Basic

- Storage conditions : Keep trihydrochloride salts at -20°C in airtight containers to prevent hygroscopic degradation .

- Stability testing : Monitor enantiomeric purity via chiral HPLC over 6–12 months to establish shelf-life guidelines .

What role does this compound play in enantioselective C–H activation?

Q. Advanced

- Coordination chemistry : Act as a chiral ligand for transition metals (e.g., Rh, Pd) to induce asymmetry in C–H bond functionalization .

- Mechanistic studies : Use isotopic labeling (e.g., deuterium) to trace proton transfer pathways in catalytic cycles .

How can researchers resolve contradictory data in catalytic performance studies?

Q. Advanced

- Cross-validation : Replicate experiments using independently synthesized catalyst batches to rule out batch-to-batch variability .

- Advanced spectroscopy : Apply 2D NMR (e.g., NOESY) to detect conformational changes under catalytic conditions .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify consensus trends (e.g., solvent effects on ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.